Schottenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

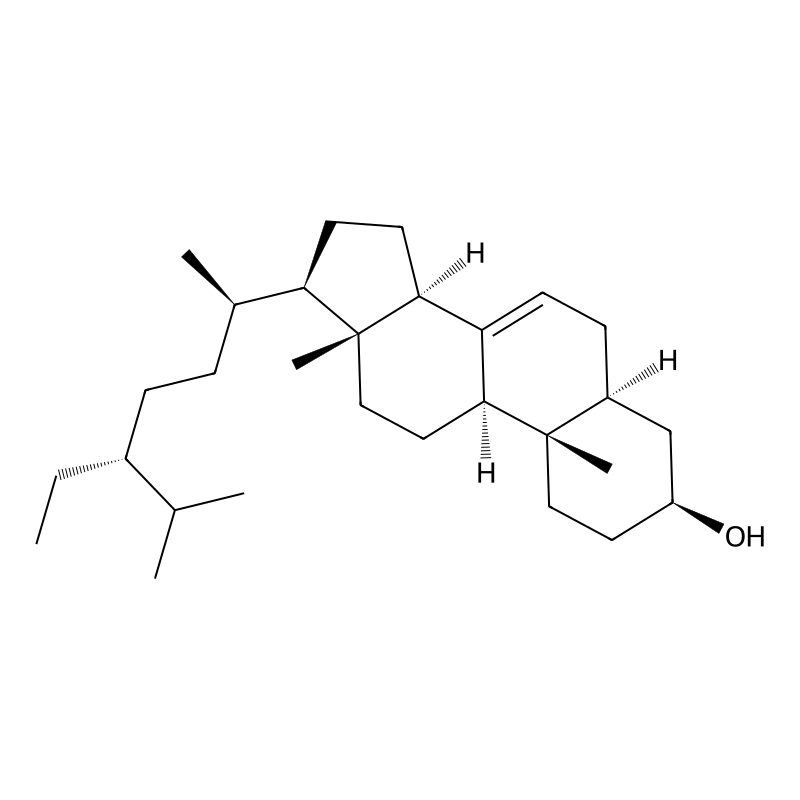

Schottenol (Stigmast-7-en-3β-ol) is a naturally occurring phytosterol belonging to the stigmastane class of sterol lipids. Structurally, it is a C29 sterol characterized by a double bond at the C-7 position (Δ7) of the steroid nucleus, distinguishing it from more common dietary phytosterols like β-sitosterol and stigmasterol which typically feature a Δ5 double bond. [REFS-1, REFS-2] This structural distinction is critical, as the position of the double bond significantly influences the molecule's biological activity and suitability for specific research applications, particularly in studies of nuclear receptor modulation and neuroinflammation. [3]

References

- [1] El Kharrassi, Y., Samadi, M., Lopez, T., et al. Biological activities of Schottenol and Spinasterol, two natural phytosterols present in argan oil and in cactus pear seed oil, on murine miroglial BV2 cells. Biochemical and Biophysical Research Communications, 446(3), 798-804 (2014).

- [2] Ben-Messaoud, G., El Kharrassi, Y., El Allali, A., et al. Two Argan Oil Phytosterols, Schottenol and Spinasterol, Attenuate Oxidative Stress and Restore LPS-Dysregulated Peroxisomal Functions in Acox1−/− and Wild-Type BV-2 Microglial Cells. Antioxidants, 12(1), 189 (2023).

- [3] Almeida, P., et al. Exploring the Inhibitory Potential of Phytosterols β-Sitosterol, Stigmasterol, and Campesterol on 5-Alpha Reductase Activity in the Human Prostate: An In Vitro and In Silico Approach. Molecules, 29(1), 27 (2024).

Selecting a specific phytosterol is a critical procurement decision, as minor structural differences between analogs result in significant, non-interchangeable functional outcomes. For example, in a direct comparison of 5-alpha reductase type 2 (S5αR2) inhibition, β-sitosterol (IC50 = 3.24 µM) is nearly ten times more potent than its close structural analog stigmasterol (IC50 = 31.89 µM). [1] This quantitative gap demonstrates that a researcher cannot substitute one phytosterol for another (e.g., using a cheaper, more common sterol like β-sitosterol or a crude mixture) and expect reproducible or comparable results. Schottenol's unique Δ7 double bond, compared to the Δ5 bond in β-sitosterol and stigmasterol, confers distinct bioactivities, such as its differential activation of the LXRβ nuclear receptor, making it essential for studies where this specific target or pathway is being investigated. [2]

References

- [1] Almeida, P., et al. Exploring the Inhibitory Potential of Phytosterols β-Sitosterol, Stigmasterol, and Campesterol on 5-Alpha Reductase Activity in the Human Prostate: An In Vitro and In Silico Approach. Molecules, 29(1), 27 (2024).

- [2] Ben-Messaoud, G., et al. Biological activities of Schottenol and Spinasterol, two natural phytosterols present in argan oil and in cactus pear seed oil, on murine miroglial BV2 cells. Biochemical and Biophysical Research Communications, 446(3), 798-804 (2014).

Differential Activation of LXRβ Nuclear Receptor Compared to Structural Analog

In a direct comparison of activity on Liver X Receptors (LXR), both Schottenol and its close structural analog Spinasterol were found to be LXR agonists. However, the study reported that only Schottenol exhibited a differential activation of the LXRβ isoform. [1] This functional specificity for the LXRβ receptor subtype distinguishes Schottenol from its close relatives.

| Evidence Dimension | LXRβ Nuclear Receptor Activation |

| Target Compound Data | Exhibits differential activation of LXRβ |

| Comparator Or Baseline | Spinasterol (close structural analog): Does not exhibit differential activation of LXRβ |

| Quantified Difference | Qualitatively distinct activation profile |

| Conditions | Assay in murine microglial BV2 cells, measuring gene expression of LXR target genes ABCA1 and ABCG1. |

For researchers investigating LXRβ-specific signaling pathways in lipid metabolism or neuroinflammation, this specific activity makes Schottenol a required tool that cannot be substituted by its close analog, Spinasterol.

Potent Attenuation of Pro-Inflammatory Nitric Oxide Production in Microglial Cells

In a lipopolysaccharide (LPS)-induced neuroinflammation model using BV-2 microglial cells, Schottenol demonstrated potent anti-inflammatory activity. At a concentration of 2.5 µM, Schottenol significantly reduced the production of Nitric Oxide (NO), a key inflammatory mediator, from approximately 300% of control (LPS-stimulated) down to approximately 160%. [1] This level of inhibition was comparable to its close analog Spinasterol, establishing Schottenol as a highly active agent in this critical disease model.

| Evidence Dimension | Inhibition of LPS-induced Nitric Oxide (NO) production |

| Target Compound Data | ~53% reduction of LPS-induced NO production (at 2.5 µM) |

| Comparator Or Baseline | Spinasterol: Showed a similar, potent reduction in NO production. |

| Quantified Difference | Comparable high potency to its direct structural analog |

| Conditions | Wild-type murine microglial BV-2 cells stimulated with Lipopolysaccharide (LPS). |

This provides quantitative evidence of Schottenol's high bioactivity in a primary neuroinflammation assay, making it a reliable tool for researchers needing to modulate microglia-driven inflammatory responses.

Significant Suppression of Pro-Inflammatory Cytokine Gene Expression

Beyond inhibiting inflammatory mediators, Schottenol also modulates the genetic expression of pro-inflammatory cytokines. In LPS-stimulated BV-2 cells, treatment with Schottenol at 2.5 µM significantly attenuated the strong induction of Interleukin-1 beta (Il-1β) mRNA levels. [1] This demonstrates that Schottenol's mechanism of action involves intervention at the transcriptional level of the inflammatory cascade, an activity it shares with its analog Spinasterol.

| Evidence Dimension | Attenuation of LPS-induced Il-1β mRNA expression |

| Target Compound Data | Significant attenuation of Il-1β mRNA levels (at 2.5 µM) |

| Comparator Or Baseline | Spinasterol: Also showed significant attenuation of Il-1β mRNA levels. |

| Quantified Difference | Demonstrates a potent, specific mechanism comparable to its direct structural analog. |

| Conditions | Wild-type murine microglial BV-2 cells stimulated with Lipopolysaccharide (LPS). |

This evidence justifies the procurement of Schottenol for studies requiring a well-characterized modulator of cytokine gene expression in the context of neuroinflammation research.

Probing LXRβ-Specific Pathways in Cholesterol Metabolism and Neuroinflammation

Due to its demonstrated differential activation of the LXRβ isoform compared to its close analog Spinasterol, Schottenol is the appropriate choice for dissecting the specific roles of LXRβ in regulating gene expression of cholesterol transporters like ABCA1 and ABCG1, particularly in neurological cell models. [1]

Reference Compound for Modulating Microglia-Mediated Neuroinflammatory Responses

With quantitatively established potency in reducing nitric oxide production and suppressing Il-1β gene expression in activated microglial cells, Schottenol serves as a reliable positive control or test agent for studies aiming to screen for or understand mechanisms of neuroinflammation. [2]

Investigating Structure-Activity Relationships of Δ7 vs. Δ5 Phytosterols

As a well-characterized Δ7-sterol, Schottenol is an essential tool for comparative studies against common Δ5-sterols (e.g., β-sitosterol, stigmasterol) to elucidate how the position of the double bond in the steroid B-ring dictates specific biological outcomes, such as nuclear receptor affinity or enzyme inhibition. [REFS-1, REFS-3]

References

- [1] Ben-Messaoud, G., et al. Biological activities of Schottenol and Spinasterol, two natural phytosterols present in argan oil and in cactus pear seed oil, on murine miroglial BV2 cells. Biochemical and Biophysical Research Communications, 446(3), 798-804 (2014).

- [2] Ben-Messaoud, G., El Kharrassi, Y., El Allali, A., et al. Two Argan Oil Phytosterols, Schottenol and Spinasterol, Attenuate Oxidative Stress and Restore LPS-Dysregulated Peroxisomal Functions in Acox1−/− and Wild-Type BV-2 Microglial Cells. Antioxidants, 12(1), 189 (2023).

- [3] Almeida, P., et al. Exploring the Inhibitory Potential of Phytosterols β-Sitosterol, Stigmasterol, and Campesterol on 5-Alpha Reductase Activity in the Human Prostate: An In Vitro and In Silico Approach. Molecules, 29(1), 27 (2024).